1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13-5-4-12(6-13,8-18-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJBRCAZJGKOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a complex organic compound known for its unique bicyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula: C28H48N4O6
- Molecular Weight: 536.7 g/mol
- Purity: Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the Boc (tert-butoxycarbonyl) group allows for selective cleavage under acidic conditions, revealing an active amine that can participate in further biochemical interactions. This mechanism is crucial in understanding how the compound may function as an enzyme inhibitor or receptor modulator.
Biological Activity Overview
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The structural features contribute to its selectivity and potency.
- Genotoxicity Studies : Research indicates that related compounds exhibit genotoxic effects, leading to bacterial SOS responses, although no direct alkylating effects are noted with this specific compound . This highlights the importance of evaluating safety and potential side effects in biological assays.
- Oxidative Stress Response : Similar compounds have shown the ability to induce oxidative stress responses in bacterial models, suggesting that this compound may also generate reactive oxygen species (ROS) under certain conditions .
Case Study 1: Enzyme Interaction
A study explored the interactions of this compound with specific enzymes involved in metabolic processes. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Genotoxicity Assessment
In a controlled environment, the genotoxic effects of similar bicyclic compounds were assessed using Escherichia coli lux-biosensors. The findings showed activation of SOS response genes at high concentrations, emphasizing the need for careful dosage considerations in therapeutic applications .
Comparative Analysis Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 536.7 g/mol | Varies |
| Enzyme Inhibition | Significant at micromolar concentrations | Yes |
| Genotoxicity | Induces SOS response at high concentrations | Yes |
| Oxidative Stress Induction | Potentially generates ROS | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
